molecular formula C18H15F3N2O2S B2955059 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034257-92-4

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2955059
CAS No.: 2034257-92-4
M. Wt: 380.39
InChI Key: AYBVWMNRVTWXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a urea core linked to two distinct aromatic systems: a benzo[b]thiophen-3-yl group substituted with a hydroxyethyl chain and a 2-(trifluoromethyl)phenyl group. The benzo[b]thiophene moiety introduces sulfur-based aromaticity, while the trifluoromethyl group enhances electron-withdrawing properties and metabolic stability. The hydroxyethyl chain may contribute to solubility and hydrogen-bonding interactions.

Properties

IUPAC Name

1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S/c19-18(20,21)13-6-2-3-7-14(13)23-17(25)22-9-15(24)12-10-26-16-8-4-1-5-11(12)16/h1-8,10,15,24H,9H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBVWMNRVTWXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea, identified by its CAS number 2034408-45-0, is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The molecular structure of the compound includes a benzo[b]thiophene moiety and a trifluoromethyl phenyl group, which contribute to its biological activity. The molecular formula is C17H15F3N2O2SC_{17}H_{15}F_3N_2O_2S, with a molecular weight of approximately 346.8 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzo[b]thiophene : This can be achieved through cyclization reactions using sulfur-containing precursors.
  • Introduction of Hydroxyethyl Group : The benzo[b]thiophene derivative is reacted with an appropriate halogenated compound to introduce the hydroxyethyl group.
  • Formation of Urea Linkage : The final step involves the reaction with an isocyanate to form the urea linkage .

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Recent studies have demonstrated that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one have shown activity against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines . The mechanism appears to involve inhibition of key signaling pathways associated with cell proliferation.

Antimicrobial Properties

Compounds in the same class have also been noted for their antibacterial and antifungal properties. For example, certain derivatives have been reported to inhibit the growth of pathogenic bacteria and fungi at minimal inhibitory concentrations (MICs) as low as 50 μg/mL . This suggests that the compound may possess broad-spectrum antimicrobial activity.

Immunomodulatory Effects

Research indicates that urea derivatives can modulate immune responses. Specifically, they may act as inhibitors of T-cell proliferation, which could be beneficial in autoimmune diseases or transplant rejection scenarios . The selectivity and potency of these compounds are often linked to specific structural features, such as substitutions on the benzothiophene ring.

Case Studies

Several case studies illustrate the biological activities of related compounds:

  • Frentizole : A urea derivative used for treating rheumatoid arthritis, demonstrating anti-inflammatory properties.
  • Bentaluron : A commercial fungicide that showcases the agricultural applications of urea derivatives.
  • In Vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines with promising results, indicating potential for further development .

Data Table: Biological Activity Overview

Biological ActivityCell Line/OrganismIC50/Effect
AntiproliferativeSK-Hep-1Moderate to high inhibition
AntimicrobialVarious bacteria/fungiMIC = 50 μg/mL
ImmunomodulatoryT-cellsSelective inhibition observed

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related urea derivatives from the evidence:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents/Features Notes (Yield, Melting Point, etc.) Source
Target Compound C₁₈H₁₅F₃N₂O₂S (inferred) ~368.3 (calc.) Benzo[b]thiophen-3-yl, hydroxyethyl, 2-(trifluoromethyl)phenyl Not explicitly reported in evidence -
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (8j) C₁₈H₁₄ClF₃N₃OS 412.1 Chloromethyl thiazolyl, 2-(trifluoromethyl)phenyl Yield: 52.7%; ESI-MS m/z: 412.1 [M+H]⁺
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea C₁₈H₁₇F₃N₂O₃ 366.3 Dihydrobenzofuran, hydroxyethyl, 2-(trifluoromethyl)phenyl Smiles: O=C(NCC(O)c1ccc2c(c1)CCO2)Nc1ccccc1C(F)(F)F
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea C₁₈H₁₇F₃N₂O₄ 382.3 Benzo[d][1,3]dioxol, hydroxypropyl, 2-(trifluoromethyl)phenyl CAS: 1396799-02-2
1-[2-(2-Hydroxy-ethyl)-phenyl]-3-(3-trifluoromethoxy-phenyl)-urea (OJ2) C₁₆H₁₅F₃N₂O₃ 344.3 2-Hydroxyethylphenyl, 3-(trifluoromethoxy)phenyl Atom count: 39; Aromatic bonds: 12
Key Observations:
  • Heterocyclic Variations : Replacement of benzo[b]thiophene with dihydrobenzofuran () or benzo[d][1,3]dioxol () alters electronic properties. Sulfur in benzo[b]thiophene may enhance lipophilicity compared to oxygen-containing rings .
  • Substituent Effects : The hydroxyethyl chain in the target compound and ’s derivative improves solubility, while chloromethyl thiazolyl in 8j () introduces reactivity for further functionalization.

Q & A

Q. Methodological Answer :

  • 1H/13C NMR :
    • 1H : Look for urea NH signals (δ 8.5–10.5 ppm, broad) and trifluoromethylphenyl aromatic protons (δ 7.4–8.2 ppm). Hydroxyethyl protons appear as a multiplet (δ 3.5–4.5 ppm) .
    • 13C : Trifluoromethyl carbons (δ ~120–125 ppm, q, J = 270 Hz) and benzo[b]thiophene carbons (δ 110–140 ppm) .
  • IR : Urea C=O stretch (~1640–1680 cm⁻¹) and O–H stretch (~3200–3400 cm⁻¹) .
  • HRMS : Use ESI+ to confirm molecular ion [M+H]+ with <2 ppm error .

Advanced: How do electron-withdrawing substituents (e.g., trifluoromethyl) influence binding to pharmacological targets like GPCRs?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs (e.g., FFAR2 or TRPV1, referenced in ).
    • Key Interactions :
  • Trifluoromethyl groups enhance hydrophobic/π-π stacking with aromatic residues (e.g., Phe, Tyr).
  • Urea NH forms hydrogen bonds with Asp/Glu side chains .
  • SAR Studies : Compare potency of analogs with –CF3 vs. –CH3 substitutions via IC50 assays (e.g., calcium flux or cAMP assays) .

Basic: How to address solubility challenges during in vitro assays?

Q. Methodological Answer :

  • Solvent Systems : Use DMSO stocks (≤10 mM) diluted in assay buffer containing 0.1% Tween-80 or cyclodextrin derivatives (e.g., HP-β-CD) to prevent precipitation .
  • pH Adjustment : For ionizable groups (e.g., urea NH), prepare buffers at pH 6.5–7.4 to enhance solubility .

Advanced: What computational methods predict metabolic stability of the hydroxyethyl group?

Q. Methodological Answer :

  • Metabolite Prediction : Use GLORY or MetaSite software to identify oxidation sites (e.g., CYP3A4-mediated hydroxylation).
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess conformational flexibility of the hydroxyethyl moiety and its accessibility to metabolizing enzymes .

Basic: How to validate the absence of regioisomeric impurities post-synthesis?

Q. Methodological Answer :

  • HPLC-MS/MS : Use a reverse-phase column (Zorbax SB-C18) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor for [M+H]+ fragments at m/z corresponding to regioisomers (e.g., misplaced trifluoromethyl or benzo[b]thiophene groups) .

Advanced: Can cryo-EM resolve dynamic binding modes of this urea derivative with membrane proteins?

Q. Methodological Answer :

  • Sample Preparation : Reconstitute the compound with target proteins (e.g., TRPV1) in nanodiscs or amphipols.
  • Data Collection : Collect >1 million particles on a 300 kV Titan Krios. Use RELION for 3D classification to identify binding poses of the hydroxyethyl and trifluoromethyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.